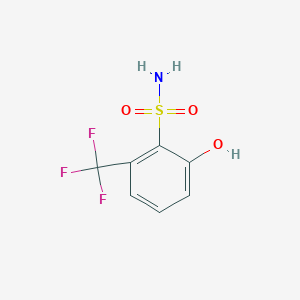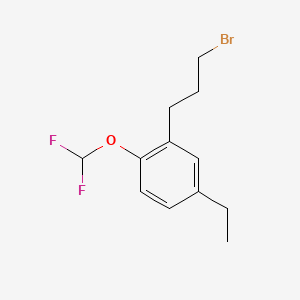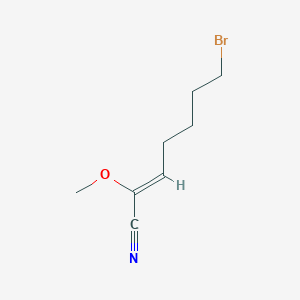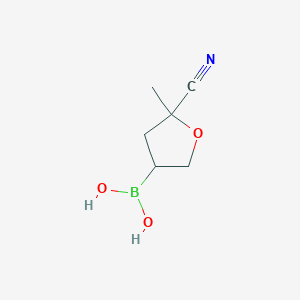
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H10BNO3 and a molecular weight of 154.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a tetrahydrofuran ring, which is further substituted with a cyano and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of an aryl or alkyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput and excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid primarily involves its role as a boron donor in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other boronic acids. The presence of the cyano and methyl groups further enhances its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H10BNO3 |
|---|---|
Molekulargewicht |
154.96 g/mol |
IUPAC-Name |
(5-cyano-5-methyloxolan-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3/c1-6(4-8)2-5(3-11-6)7(9)10/h5,9-10H,2-3H2,1H3 |
InChI-Schlüssel |
LSWABYMFBMNFOG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CC(OC1)(C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


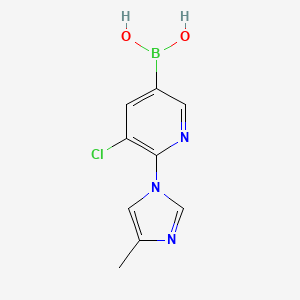



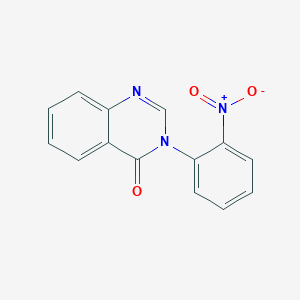
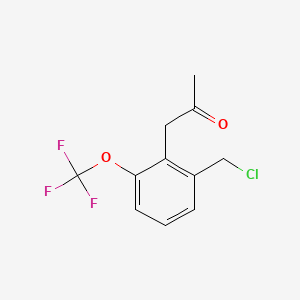
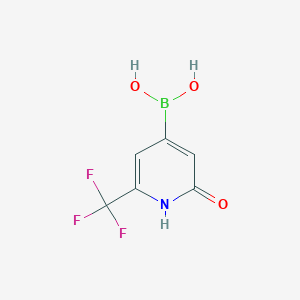
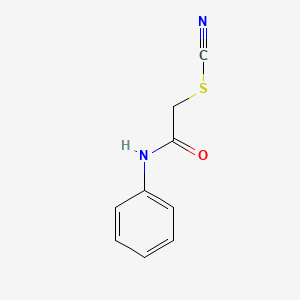
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
